4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the fourth position, a methyl group at the second position, and a thiophene ring at the sixth position
Mechanism of Action
Target of Action
It’s worth noting that both pyrimidine and thiophene moieties are found in many bioactive compounds, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
Compounds containing pyrimidine and thiophene groups are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .
Biochemical Pathways
Given the presence of the pyrimidine and thiophene groups, it’s plausible that this compound could influence a range of biochemical processes .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would likely influence its bioavailability .
Result of Action
Compounds containing pyrimidine and thiophene groups have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced thiophene derivatives.
Scientific Research Applications
4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine.
Thiophene-3-boronic acid: Another precursor used in the synthesis.
4-Chloro-2-methylpyrimidine: Lacks the thiophene ring but shares the pyrimidine core structure.
Uniqueness: this compound is unique due to the presence of both a pyrimidine and a thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications.
Properties
IUPAC Name |
4-chloro-2-methyl-6-thiophen-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCCIFHYYLILOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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